molecular formula C16H28Cl2N2O4 B13422555 Proxymetacaine N-Oxide Dihydrochloride

Proxymetacaine N-Oxide Dihydrochloride

Cat. No.: B13422555
M. Wt: 383.3 g/mol
InChI Key: SPIXHLTYCFSSMT-UHFFFAOYSA-N
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Description

Proxymetacaine N-Oxide Dihydrochloride is a derivative of proxymetacaine, a topical anesthetic drug belonging to the aminoester group. It is primarily used in ophthalmic solutions for procedures requiring topical anesthesia of the cornea and conjunctiva .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proxymetacaine N-Oxide Dihydrochloride involves the oxidation of proxymetacaine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to ensure the formation of the N-oxide derivative. The resulting compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Proxymetacaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proxymetacaine N-Oxide Dihydrochloride has several applications in scientific research:

Mechanism of Action

Proxymetacaine N-Oxide Dihydrochloride exerts its effects by acting as an antagonist on voltage-gated sodium channels. This action affects the permeability of neuronal membranes, inhibiting pain sensations. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the normal function of sodium channels, thereby blocking nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Proxymetacaine N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar anesthetics. This modification can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H28Cl2N2O4

Molecular Weight

383.3 g/mol

IUPAC Name

2-(3-amino-4-propoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride

InChI

InChI=1S/C16H26N2O4.2ClH/c1-4-10-21-15-8-7-13(12-14(15)17)16(19)22-11-9-18(20,5-2)6-3;;/h7-8,12H,4-6,9-11,17H2,1-3H3;2*1H

InChI Key

SPIXHLTYCFSSMT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl

Origin of Product

United States

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